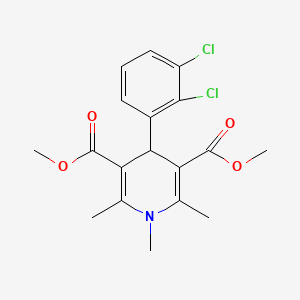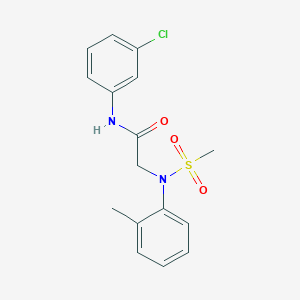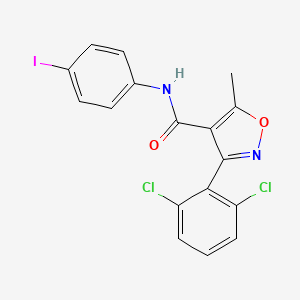![molecular formula C18H16N2O2S B3738739 5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3738739.png)
5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as DMTB, is a thiazolidinedione derivative. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. DMTB has been found to exhibit various biochemical and physiological effects that make it a promising compound for further research.
Wirkmechanismus
The mechanism of action of DMTB is not fully understood, but it is believed to act through multiple pathways. DMTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, DMTB has been found to modulate the activity of various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
DMTB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. DMTB has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, DMTB has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTB in lab experiments is its ease of synthesis. DMTB can be synthesized using simple and inexpensive reagents, making it an attractive compound for researchers on a tight budget. Additionally, DMTB has been found to exhibit low toxicity, making it a safe compound for use in cell culture and animal studies.
However, one of the limitations of using DMTB in lab experiments is its poor solubility in water. This can make it difficult to administer to cells or animals, and may require the use of solvents such as DMSO or ethanol. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on DMTB. One area of interest is its potential use as an anti-inflammatory agent. DMTB has been shown to reduce the production of inflammatory mediators, making it a promising compound for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of interest is its potential use as an antitumor agent. DMTB has been shown to inhibit the proliferation of various cancer cell lines, making it a promising compound for the development of cancer therapies.
Finally, further research is needed to elucidate the mechanism of action of DMTB. While some pathways have been identified, the exact mechanism by which DMTB exerts its biological effects is not fully understood. Further studies are needed to identify additional targets and pathways that may be modulated by DMTB.
Wissenschaftliche Forschungsanwendungen
DMTB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. DMTB has also been shown to modulate the activity of various enzymes and receptors, making it a promising compound for drug discovery.
Eigenschaften
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWZWNRWEXTXJU-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738661.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B3738664.png)
![3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3738672.png)

![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3738701.png)

![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738716.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B3738722.png)
![ethyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3738733.png)

![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3738753.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3738754.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B3738761.png)
